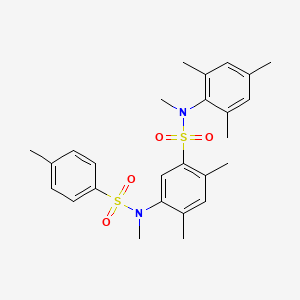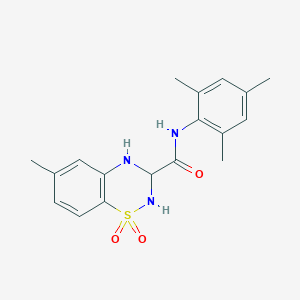![molecular formula C23H26N4O3 B6485456 N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide CAS No. 941923-80-4](/img/structure/B6485456.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide (DMPQ) is an organic compound with a wide range of applications in scientific research. It is a member of the quinoxaline family and has been studied for its potential uses in drug design and development, as well as for its potential as an anti-inflammatory agent. DMPQ has been studied for its ability to interact with a variety of biological systems and has been found to be a potent inhibitor of certain enzymes and proteins.
Mécanisme D'action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is not fully understood, however, it is believed to interact with certain enzymes and proteins in order to inhibit their activity. For example, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has also been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been found to modulate the activity of certain receptor proteins, including the serotonin receptor 5-HT2A and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential to interact with a variety of biochemical and physiological systems. It has been found to be a potent inhibitor of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has also been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been found to modulate the activity of certain receptor proteins, including the serotonin receptor 5-HT2A and the nicotinic acetylcholine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in laboratory experiments include its ability to interact with a variety of biochemical and physiological systems, its potency as an inhibitor of certain enzymes and proteins, and its potential to modulate the activity of certain receptor proteins. The limitations of using N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in laboratory experiments include its potential to cause adverse side effects, its limited availability, and its relatively high cost.
Orientations Futures
For the use of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in scientific research include further exploration of its potential as an anti-inflammatory agent and its potential to modulate the activity of certain receptor proteins. Additionally, further research into the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide and its potential interactions with other biological systems is needed. Additionally, further research into the potential applications of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in drug design and development is needed. Finally, further research into the potential toxicity of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is needed in order to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can be synthesized from a variety of starting materials, including quinoxaline, dimethoxyphenylmethyl chloride, and piperidine-3-carboxylic acid. The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves the reaction of quinoxaline with dimethoxyphenylmethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces the desired product, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide, as well as by-products such as dimethoxyphenylmethyl alcohol and dimethoxyphenylmethyl carboxylic acid.
Applications De Recherche Scientifique
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential uses in drug design and development. It has been found to be a potent inhibitor of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the release of pro-inflammatory cytokines. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential to modulate the activity of certain receptor proteins, including the serotonin receptor 5-HT2A and the nicotinic acetylcholine receptor.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-20-10-9-16(12-21(20)30-2)13-25-23(28)17-6-5-11-27(15-17)22-14-24-18-7-3-4-8-19(18)26-22/h3-4,7-10,12,14,17H,5-6,11,13,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDCARIENXJTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6485376.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485382.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(3-hydroxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485389.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485408.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485414.png)
![5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6485430.png)


![2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6485442.png)
![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6485447.png)


![1-{3-[(benzenesulfonyl)azanidyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}-3,5-dimethyl-1lambda5-pyridin-1-ylium](/img/structure/B6485463.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B6485471.png)